4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
CAS No.: 750613-57-1
Cat. No.: VC4525225
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34
* For research use only. Not for human or veterinary use.
![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid - 750613-57-1](/images/structure/VC4525225.png)
Specification
CAS No. | 750613-57-1 |
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Molecular Formula | C14H14N2O5S |
Molecular Weight | 322.34 |
IUPAC Name | 4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C14H14N2O5S/c1-21-12-5-4-11(14(17)18)7-13(12)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18) |
Standard InChI Key | PAFZLKRPCVIIBQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid, reflects its three key functional groups:
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A benzoic acid backbone with a carboxylic acid group at position 1.
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A methoxy group (-OCH) at position 4.
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A sulfamoyl group (-SONH-) at position 3, linked to a pyridin-3-ylmethyl substituent .
The pyridin-3-ylmethyl group introduces a nitrogen-containing aromatic ring, which influences electronic distribution and steric interactions (Figure 1). The sulfamoyl bridge enhances hydrogen-bonding potential, a feature critical for biological targeting.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 750613-57-1 | |
Molecular Formula | ||
Molecular Weight | 322.34 g/mol | |
SMILES | COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 | |
InChIKey | PAFZLKRPCVIIBQ-UHFFFAOYSA-N |
Physicochemical Properties
Solubility and Stability
Data on solubility remain limited, but the compound’s ionizable groups (carboxylic acid and sulfonamide) suggest moderate water solubility at physiological pH. The logP (partition coefficient) is estimated to be ~1.5–2.0, indicative of balanced lipophilicity. Stability studies are unavailable, though sulfonamides generally exhibit robustness under dry, dark storage conditions .
Table 2: Comparison with Structural Analogs
Biological Activity and Applications
Mechanistic Insights
The compound’s sulfamoyl group is a known pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase) . While direct biological data are scarce, its pyridinylmethyl moiety may facilitate binding to metalloenzymes or receptors via coordination or π-π stacking.
Comparative Pharmacodynamics
Analog 4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid (CAS 431883-78-2) exhibits reduced polarity due to its hydrophobic p-tolyl group, potentially enhancing membrane permeability but limiting aqueous solubility . In contrast, the pyridin-3-ylmethyl variant’s nitrogen atom may engage in hydrogen bonding, improving target specificity.
Future Directions
Further studies should prioritize:
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Solubility and Stability Profiling: To inform formulation strategies.
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Target Identification: High-throughput screening against enzyme libraries.
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Analog Optimization: Exploring substitutions on the pyridine ring to modulate bioactivity.
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